6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.7 g/mol . This compound is characterized by its spiro structure, which includes a benzoxazine ring fused to a piperidine ring. The presence of a chlorine atom at the 6-position of the benzoxazine ring adds to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one typically involves the following steps :
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate aniline derivative with formaldehyde and a suitable phenol under acidic conditions to form the benzoxazine ring.
Introduction of the Chlorine Atom: Chlorination of the benzoxazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Spiro Structure: The final step involves the cyclization of the chlorinated benzoxazine with a piperidine derivative under basic conditions to form the spiro structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4’-piperidine]
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Uniqueness
6-Chlorospiro[benzo[e][1,3]oxazine-4,4’-piperidin]-2(3H)-one is unique due to its spiro structure and the presence of a chlorine atom at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H13ClN2O2 |
---|---|
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
6-chlorospiro[3H-1,3-benzoxazine-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-10-9(7-8)12(15-11(16)17-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
InChI-Schlüssel |
YAHGZQDGEWWODN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.